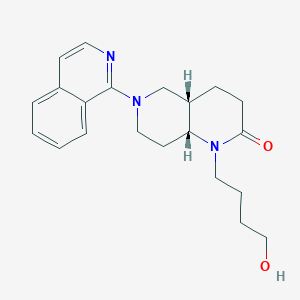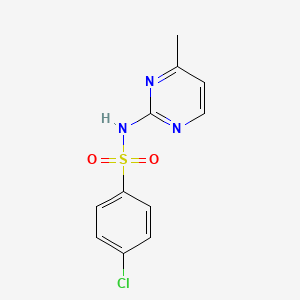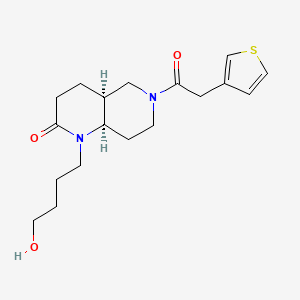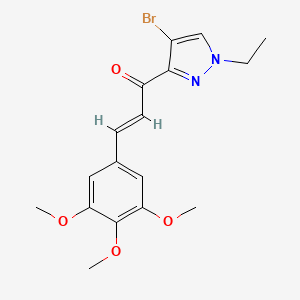![molecular formula C17H11FN4OS B5414760 1-(4-Fluorophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}ethan-1-one](/img/structure/B5414760.png)
1-(4-Fluorophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}ethan-1-one is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, which includes a fluorophenyl group and a triazinoindole moiety, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}ethan-1-one typically involves multiple steps. One common method starts with the preparation of 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol by refluxing a mixture of isatin and thiocarbohydrazide in glacial acetic acid . This intermediate can then react with various reagents to form the desired compound. For instance, the reaction with 4-fluorobenzoyl chloride in the presence of a base like triethylamine can yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazinoindole derivatives.
Substitution: Formation of substituted triazinoindole derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to ferrous ions, which can inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle at the G1 phase . The compound may also interact with other cellular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol: A precursor in the synthesis of the target compound.
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Uniqueness
1-(4-Fluorophenyl)-2-{5H-[1,2,4]triazino[5,6-B]indol-3-ylsulfanyl}ethan-1-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other triazinoindole derivatives and contributes to its potential as a therapeutic agent.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4OS/c18-11-7-5-10(6-8-11)14(23)9-24-17-20-16-15(21-22-17)12-3-1-2-4-13(12)19-16/h1-8H,9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUCQMIYCDLIQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]quinoline](/img/structure/B5414688.png)

![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]acetamide](/img/structure/B5414710.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-(2-methyl-1H-imidazol-1-yl)butanamide](/img/structure/B5414715.png)

![N,N-dimethyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5414724.png)

![N-isopropyl-2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5414752.png)
![1-(4-methoxybenzoyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5414767.png)
![N-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5414782.png)

![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5414789.png)
![1-(2,2-dimethylpropyl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrrolidin-2-one](/img/structure/B5414790.png)
![(4Z,8E)-N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5414797.png)
